(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate Intermediate in the synthesis of Chloramphenicol.

Brand Name: Vulcanchem
CAS No.: 185692-85-7
VCID: VC21204775
InChI: InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C
Molecular Formula: C14H31NO4Si
Molecular Weight: 305.49 g/mol

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate

CAS No.: 185692-85-7

Cat. No.: VC21204775

Molecular Formula: C14H31NO4Si

Molecular Weight: 305.49 g/mol

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate - 185692-85-7

Specification

CAS No. 185692-85-7
Molecular Formula C14H31NO4Si
Molecular Weight 305.49 g/mol
IUPAC Name tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate
Standard InChI InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1
Standard InChI Key OKOFEVZCVGPZCQ-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CO)CO[Si](C)(C)C(C)(C)C
SMILES CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C

Introduction

Chemical Identification and Structural Properties

Basic Identification

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is a carbamate derivative with specific protecting groups that serve critical functions in organic synthesis. The compound is identified by the following parameters:

ParameterValue
CAS Number185692-85-7
Molecular FormulaC₁₄H₃₁NO₄Si
Molecular Weight305.49 g/mol
IUPAC Nametert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate
InChIInChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1
InChIKeyOKOFEVZCVGPZCQ-NSHDSACASA-N
Creation Date2006-10-26
Modification Date2025-03-01

Structural Features and Conformation

The compound possesses several distinctive structural elements that define its chemical behavior:

  • A chiral center at the C2 position with (S)-configuration, providing stereoselectivity

  • A tert-butyloxycarbonyl (Boc) group protecting the amine functionality

  • A tert-butyldimethylsilyl (TBDMS) group protecting one hydroxyl group

  • A free hydroxyl group that remains available for further reactions

  • Multiple functional groups allowing for selective chemical transformations

The molecular structure maintains specific conformations due to the spatial arrangement of its protecting groups, contributing to its utility in stereoselective synthesis applications .

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate have been computed and experimentally determined:

PropertyValueReference
Molecular Weight305.49 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count8
Exact Mass305.20223500 Da
Monoisotopic Mass305.20223500 Da
SolubilitySoluble in common organic solvents
Physical StateSolid
Storage Temperature2-8°C

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups:

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate typically involves multiple steps:

  • Protection of the primary hydroxyl group with TBDMS-Cl in the presence of imidazole

  • Introduction of the Boc-protecting group on the amine using Boc anhydride or tert-butyl chloroformate

  • Purification steps to isolate the desired product with high stereochemical purity

The synthetic route usually begins with an appropriately substituted serine derivative, followed by selective protection strategies .

Industrial Production

Industrial production methods maintain similar synthetic pathways but are optimized for scale:

  • Increased reaction volumes with controlled temperature and mixing parameters

  • Continuous flow processes may be employed for larger-scale production

  • Stringent quality control measures to ensure consistent stereochemical purity

  • Specialized purification techniques to achieve high-grade material suitable for pharmaceutical applications

Applications in Organic Synthesis

Role as a Protected Intermediate

(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate serves as a crucial protected intermediate in organic synthesis for several reasons:

Applications in Pharmaceutical Research

The compound has significant applications in pharmaceutical research and development:

  • It serves as a key intermediate in the synthesis of Chloramphenicol, facilitating necessary chemical transformations that lead to the final active pharmaceutical ingredient

  • Its employment in the development of peptides and amino acid derivatives where controlled reactivity and stability are essential

  • The chiral center allows for stereoselective synthesis of enantiomerically pure substances, critical for pharmaceutical efficacy

  • It contributes to the stepwise construction of complex drug molecules through selective functional group manipulations

Specific Synthetic Applications

Specific applications of this compound in synthetic chemistry include:

  • Development of peptide-based therapeutics through sequential coupling reactions

  • Construction of complex natural product analogs requiring stereoselective transformations

  • Synthesis of modified amino acids for incorporation into bioactive compounds

  • Preparation of building blocks for combinatorial chemistry approaches in drug discovery

ConditionRecommendation
Temperature2-8°C
EnvironmentDry, sealed, away from moisture
Long-term storageUnder inert atmosphere
Stock solution (-80°C)Use within 6 months
Stock solution (-20°C)Use within 1 month

The compound should be stored in a tightly sealed container to prevent degradation from atmospheric moisture and oxygen .

Solution Preparation Guidelines

For preparing solutions of this compound:

  • Select appropriate solvents based on the intended application (commonly used solvents include dichloromethane, tetrahydrofuran, and dimethylformamide)

  • Store prepared solutions in separate packages to prevent degradation from repeated freezing and thawing

  • To enhance solubility, gentle heating to 37°C followed by sonication may be beneficial

  • Prepare fresh solutions when possible to ensure maximum reactivity

Stock Solution Preparation

The following table provides guidance for preparing stock solutions of various concentrations:

ConcentrationVolume Needed for Different Weights
1 mg
1 mM3.2734 mL
5 mM0.6547 mL
10 mM0.3273 mL

Current Research and Development

Recent Advances

Recent research involving (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate has focused on:

  • Development of improved synthetic routes with higher yields and stereochemical purity

  • Novel applications in the synthesis of complex bioactive molecules

  • Integration into convergent synthetic strategies for natural product synthesis

  • Exploration of new deprotection methodologies that maintain stereochemical integrity

Patent Literature

The compound appears in patent literature related to pharmaceutical synthesis, indicating its industrial significance:

  • Patents describing novel synthetic routes to bioactive compounds using this intermediate

  • Process patents detailing improved methods for large-scale production

  • Applications in the synthesis of various therapeutic agents

  • Protected manufacturing methods for commercial pharmaceutical production

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